4-Tridecyl-1H-pyrrole-2-carboxylic acid; 4-Tridecylpyrrole-2-carboxylic acid
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Overview
Description
4-Tridecyl-1H-pyrrole-2-carboxylic acid, also known as 4-Tridecylpyrrole-2-carboxylic acid, is an organic compound with the molecular formula C18H31NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a long tridecyl chain attached to the pyrrole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tridecyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyrrole with a tridecyl-substituted carboxylic acid derivative. One common method is the reaction of pyrrole with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of 4-Tridecyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Tridecyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of tridecyl ketones or carboxylic acids.
Reduction: Formation of tridecyl alcohols.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
4-Tridecyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Tridecyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The long tridecyl chain can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler derivative without the tridecyl chain.
4-Chloro-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom instead of the tridecyl chain.
Indole derivatives: Similar heterocyclic compounds with different substituents.
Uniqueness
4-Tridecyl-1H-pyrrole-2-carboxylic acid is unique due to its long tridecyl chain, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity, making it suitable for applications requiring membrane permeability and interaction with hydrophobic environments .
Properties
Molecular Formula |
C36H62N2O4 |
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Molecular Weight |
586.9 g/mol |
IUPAC Name |
4-tridecyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/2C18H31NO2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(18(20)21)19-15-16/h2*14-15,19H,2-13H2,1H3,(H,20,21) |
InChI Key |
MVORVCAUQHCMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CNC(=C1)C(=O)O.CCCCCCCCCCCCCC1=CNC(=C1)C(=O)O |
Origin of Product |
United States |
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